Benzene, 1-bromo-4-(1-bromoethenyl)-
Description
Contextual Significance of Halogenated Styrene (B11656) Derivatives in Synthetic Chemistry
Halogenated styrene derivatives are a class of compounds that serve as crucial building blocks in both synthetic and materials chemistry. Their importance stems from the reactivity of the halogen substituents and the vinyl group, which allow for a wide range of chemical modifications.
The presence of bromine atoms, as seen in Benzene (B151609), 1-bromo-4-(1-bromoethenyl)-, offers multiple avenues for synthetic utility. Aryl bromides are well-established precursors for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. nih.gov These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. nih.gov
Similarly, the vinyl bromide moiety is a valuable functional group. It can participate in various coupling reactions, providing a means to construct substituted alkenes with high stereocontrol. mdpi.comresearchgate.net The reactivity of vinyl halides makes them important intermediates in the synthesis of natural products and other complex organic targets. tandfonline.com
Furthermore, styrene derivatives, in general, are extensively used as monomers in polymer science. acs.org The introduction of halogen atoms into the styrene backbone can impart unique properties to the resulting polymers, such as increased flame retardancy and thermal stability. osti.govyoutube.com For instance, brominated styrenes have been investigated for the synthesis of flame-retardant polymers. osti.gov The chemical modifications of styrene monomers are a key strategy for producing polymers with exceptional physical and chemical properties. acs.org
Overview of Research Trajectories for Benzene, 1-bromo-4-(1-bromoethenyl)-
Direct and extensive research specifically focused on Benzene, 1-bromo-4-(1-bromoethenyl)- is not widely documented in publicly available literature. However, its structural features suggest several potential research avenues that align with current trends in organic synthesis. The compound's bifunctional nature, possessing two distinct types of carbon-bromine bonds, makes it an interesting substrate for studies in selective and sequential cross-coupling reactions.
Potential Synthetic Applications:
Orthogonal Cross-Coupling Reactions: The differential reactivity between the aryl bromide and vinyl bromide could be exploited for selective functionalization. For example, a palladium-catalyzed reaction might be tuned to react preferentially at the more reactive C-Br bond, leaving the other intact for a subsequent transformation.
Monomer for Functional Polymers: As a halogenated styrene derivative, this compound could be investigated as a monomer or co-monomer in polymerization reactions to synthesize polymers with tailored properties, such as high refractive index or flame resistance.
Intermediate for Complex Molecule Synthesis: The two bromine atoms provide handles for the stepwise construction of more complex molecular architectures. This could be valuable in the synthesis of novel organic electronic materials or biologically active compounds.
A closely related isomer, (E)-1-bromo-4-(2-bromoethenyl)benzene (CAS No: 115665-77-5), has been documented, suggesting that research into these types of dibrominated styrenes is of interest to the chemical community. chemsrc.com The synthesis of such compounds often involves the bromination of a suitable precursor, followed by elimination or other modifications.
Historical Development of Synthetic Approaches to Analogous Dibrominated Aromatic Systems
The synthetic routes to dibrominated aromatic systems like Benzene, 1-bromo-4-(1-bromoethenyl)- are rooted in fundamental discoveries in organic chemistry dating back to the 19th century. The elucidation of the structure of benzene laid the groundwork for exploring its derivatives, with bromination becoming a key transformation.
Key Historical Developments:
Electrophilic Aromatic Substitution: The direct bromination of aromatic rings is a classic example of electrophilic aromatic substitution. Early methods involved the use of molecular bromine (Br2), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) to increase the electrophilicity of the bromine. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring.
Electrophilic Addition to Alkenes: The synthesis of the bromoethenyl group involves the reaction of an alkene with bromine. This electrophilic addition reaction was extensively studied in the 1930s. pressbooks.pub The mechanism typically proceeds through a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion. youtube.com
Development of Modern Brominating Agents: Over time, a variety of brominating agents have been developed to offer milder reaction conditions, better selectivity, and improved safety profiles compared to molecular bromine. N-Bromosuccinimide (NBS) is a widely used reagent for both allylic/benzylic bromination (via a radical mechanism) and electrophilic bromination of activated aromatic rings. nih.govacs.org The use of NBS in concentrated sulfuric acid has been shown to be effective for the monobromination of highly deactivated aromatic compounds. acs.org
Synthesis of Vinyl Bromides: A variety of methods for the synthesis of vinyl bromides have been developed over the years. These include the reaction of ketones with phosphorus ylides (Wittig reaction) or the elimination of HBr from vicinal dibromides. More recent methods involve the hydrobromination of alkynes or the reaction of vinyl boronic acids with sodium bromide. researchgate.nettandfonline.com
The synthesis of a molecule like Benzene, 1-bromo-4-(1-bromoethenyl)- would likely involve a multi-step sequence, for example, the Friedel-Crafts acylation of bromobenzene (B47551) followed by reduction, bromination, and elimination reactions to construct the 1-bromoethenyl side chain. The historical evolution of these individual reaction types has provided the modern chemist with a powerful toolkit to construct such complex, functionalized molecules.
| Reaction Type | Historical Context | Modern Reagents/Methods |
| Aromatic Bromination | 19th-century development of electrophilic aromatic substitution. | Molecular bromine with Lewis acids, N-Bromosuccinimide (NBS), Tetraalkylammonium tribromides. nih.gov |
| Alkene Bromination | Studies in the 1930s on electrophilic addition mechanisms. | Molecular bromine, Dioxane dibromide. pressbooks.pubprepchem.com |
| Vinyl Bromide Synthesis | Evolved from classical elimination and olefination reactions. | Hydrobromination of alkynes, Halogenation of vinyl boronic acids, Corey-Fuchs reaction. researchgate.nettandfonline.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
69151-18-4 |
|---|---|
Molecular Formula |
C8H6Br2 |
Molecular Weight |
261.94 g/mol |
IUPAC Name |
1-bromo-4-(1-bromoethenyl)benzene |
InChI |
InChI=1S/C8H6Br2/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2 |
InChI Key |
FALBMARAYPUXRM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for Benzene, 1 Bromo 4 1 Bromoethenyl and Its Precursors
Direct Halogenation Strategies
Direct halogenation offers a conventional and often straightforward approach to introducing bromine atoms. The specific outcome of the reaction—whether it occurs on the aromatic nucleus or the vinyl side chain—is dictated by the choice of reagents and reaction conditions, which determine whether an electrophilic or a free-radical mechanism prevails.
Electrophilic Aromatic Bromination of Substituted Styrenes
Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto the benzene (B151609) ring. nih.govmasterorganicchemistry.compressbooks.pub This reaction typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.compressbooks.pub The catalyst polarizes the bromine molecule, generating a potent electrophile (Br⁺) that is attacked by the electron-rich aromatic ring. pressbooks.pub
For precursors to the target molecule, such as styrene (B11656) or its derivatives, the vinyl group is an ortho-, para-directing group. Therefore, bromination is directed to these positions. However, a significant challenge in the direct electrophilic bromination of styrenes is the competing electrophilic addition of bromine across the vinyl double bond. youtube.comstackexchange.com To achieve selective aromatic bromination, reaction conditions must be carefully controlled.
A more viable strategy involves the bromination of a precursor like ethylbenzene (B125841) to form 4-bromoethylbenzene, which can then be further functionalized. Another key precursor, 4-bromoacetophenone, can be synthesized via the Friedel-Crafts acylation of bromobenzene (B47551) with acetyl chloride and a Lewis acid catalyst. orgsyn.org
Table 1: Examples of Electrophilic Aromatic Bromination Conditions
| Substrate | Brominating Agent | Catalyst/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acetanilide | Br₂ | Acetic Acid | 4-Bromoacetanilide | High | transformationtutoring.com |
| Bromobenzene | Acetyl Chloride | AlCl₃ / CS₂ | p-Bromoacetophenone | Good | orgsyn.org |
| 3-Bromoacetophenone | HNO₃ / H₂SO₄ | - | Nitro-substituted compound | 64% | acs.org |
Free Radical Bromination Approaches (e.g., N-Bromosuccinimide mediated reactions)
Free radical bromination is the preferred method for introducing a bromine atom at a benzylic or allylic position. wikipedia.orgyoutube.com The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals (Br•) under initiation by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgmasterorganicchemistry.com A key advantage of using NBS is that it maintains a low, steady concentration of molecular bromine in the reaction medium, which favors radical substitution over competing electrophilic addition at the double bond. youtube.commasterorganicchemistry.com
A plausible pathway to a precursor for Benzene, 1-bromo-4-(1-bromoethenyl)- involves the Wohl-Ziegler reaction. wikipedia.org This would entail the free-radical bromination of 1-bromo-4-ethylbenzene (B134493) at the benzylic position to yield 1-bromo-4-(1-bromoethyl)benzene. This intermediate can subsequently undergo dehydrobromination using a base to form the target vinyl bromide.
Regioselective and Stereoselective Bromination of Unsaturated Linkers
Synthesizing the 1-bromoethenyl moiety with high control over regiochemistry and stereochemistry is critical. Several methods are available for this purpose.
One approach is the transformation of a precursor ketone, such as 4-bromoacetophenone. cdhfinechemical.com The Corey-Fuchs reaction provides a reliable two-step method to convert aldehydes and ketones into terminal alkynes or, as an intermediate, a 1,1-dibromoalkene. organic-chemistry.orgalfa-chemistry.comjk-sci.comwikipedia.orgtcichemicals.com Reacting 4-bromoacetophenone with carbon tetrabromide and triphenylphosphine (B44618) would yield 1-bromo-4-(1,1-dibromoethenyl)benzene. This intermediate could then be selectively reduced or undergo further reactions.
Alternatively, the Appel reaction, using triphenylphosphine and carbon tetrabromide, can convert alcohols to alkyl bromides. commonorganicchemistry.comwikipedia.orgorganic-chemistry.orgjk-sci.com A related transformation can be applied to generate vinyl bromides.
Another powerful strategy is the hydrobromination of a terminal alkyne, such as 1-bromo-4-ethynylbenzene (B14332). The regioselectivity of HBr addition can be controlled:
Markovnikov addition yields the 1-bromo-1-phenylethene structure.
Anti-Markovnikov addition , typically achieved under radical conditions (e.g., with peroxides), would place the bromine on the terminal carbon.
Stereoselective methods for synthesizing vinyl bromides from styrenes have also been developed, often involving a ruthenium-catalyzed silylative coupling followed by a N-halosuccinimide-mediated halodesilylation, which can produce (E)-β-aryl vinyl bromides with high stereoselectivity. organic-chemistry.org
Cross-Coupling Strategies for Olefinic Bond Formation
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. nobelprize.orgyoutube.com Palladium and copper catalysts are particularly prominent in the synthesis of vinylarenes.
Palladium-Catalyzed Coupling Reactions for (1-Bromoethenyl)phenyl Moieties
Palladium-catalyzed reactions are exceptionally versatile for forming the C(sp²)-C(sp²) bond required for the (1-bromoethenyl)phenyl structure. nobelprize.org Common examples include the Suzuki, Stille, and Heck reactions.
A potential Suzuki coupling could involve the reaction of a 1,4-dihalogenated benzene, such as 1-bromo-4-iodobenzene, with a vinylboronic acid derivative. The higher reactivity of the carbon-iodine bond allows for selective coupling at that position, leaving the bromo group intact for subsequent transformations.
The Heck reaction offers another route, coupling an aryl halide with an alkene. While less direct for this specific target, related methodologies have been developed. For instance, palladium-catalyzed reactions of aryl bromides with various coupling partners are widely reported and demonstrate broad functional group tolerance. mdpi.comorgsyn.org
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromoacetophenone | 2-Butylfuran | Pd-PEPPSI-NHC Complex | Aryl-furan | High | mdpi.com |
| Various Aryl Bromides | Trimethylsilylalkynes | Pd Precatalyst | Disubstituted Alkynes | High | digitellinc.com |
| Aryl Bromides | 1-(Ethoxyvinyl)tributylstannane | Pd(PPh₃)₄ | Aryl Ketones (after hydrolysis) | Good-Excellent | orgsyn.org |
Copper-Mediated Coupling Approaches
Copper-catalyzed reactions, particularly modern variations of the Ullmann condensation and Sonogashira coupling, provide a powerful, often palladium-free, alternative for C-C bond formation. nih.gov Copper catalysis is effective for coupling vinyl halides with various nucleophiles, including nitrogen heterocycles and alkynes. thieme-connect.comthieme-connect.comchempedia.info
For the synthesis of the target compound, a copper-catalyzed Sonogashira-type reaction could be employed to couple a terminal alkyne with a vinyl halide. For example, the coupling of 1-bromo-4-ethynylbenzene with a vinyl bromide in the presence of a copper(I) catalyst would form an enyne, which could then be further manipulated. thieme-connect.com More directly, copper-catalyzed methods for the vinylation of N-nucleophiles with vinyl bromides have been shown to proceed in high yield while retaining the double-bond geometry. thieme-connect.com The development of amino acid ligands has significantly improved the efficiency and mildness of copper-catalyzed coupling reactions involving aryl and vinyl halides. nih.govacs.org
Influence of Reaction Conditions on Yield and Selectivity
In the synthesis of halogenated ethylbenzene precursors, the regioselectivity of bromination is a key factor. The bromination of 4-ethylbenzene can be directed to either the aromatic ring or the ethyl side-chain. Electrophilic aromatic substitution, yielding 1-bromo-4-ethylbenzene, is typically achieved using a Lewis acid catalyst like FeBr₃. In contrast, free-radical bromination at the benzylic position of the ethyl group occurs under the influence of UV light or a radical initiator such as N-bromosuccinimide (NBS). This latter pathway is crucial for producing intermediates like 1-bromo-4-(1-bromoethyl)benzene, which is a direct precursor for the target molecule via elimination.
The choice of catalyst and reaction temperature also plays a significant role in cross-coupling reactions used to build the carbon skeleton. For instance, in Grignard-based coupling reactions to form phenylalkene derivatives, nickel complexes such as bis(triphenylphosphine) nickel chloride can be used to accelerate the reaction and improve yields. google.com The reaction temperature for such couplings is typically maintained between 0°C and 80°C to ensure a controlled reaction rate. google.com
Similarly, in the preparation of bromophenyl derivatives, reaction parameters are optimized to maximize the yield of the desired 4-bromo isomer. The use of specific catalysts, such as vanadium pentoxide or ammonium (B1175870) heptamolybdate, in conjunction with an oxidizing agent and an acid, can influence the product distribution. google.comgoogle.com Reaction temperatures are generally kept moderate, between 15°C and 50°C, to control the reaction kinetics and selectivity. google.com
The conditions for the final elimination step to generate the vinyl bromide moiety also affect yield. The choice of base, solvent, and temperature can determine the efficiency of the dehydrobromination reaction and can influence the competition between elimination and nucleophilic substitution pathways.
| Reaction Stage | Parameter | Condition | Effect on Selectivity and Yield |
| Bromination of 4-Ethylbenzene | Catalyst/Initiator | Lewis Acid (e.g., FeBr₃) | Promotes electrophilic aromatic substitution, yielding 1-bromo-4-ethylbenzene. |
| UV light or Radical Initiator (NBS) | Promotes free-radical substitution at the benzylic position, yielding 1-bromo-4-(1-bromoethyl)benzene. | ||
| Temperature | 40-60°C (Electrophilic) | Ensures a reasonable reaction rate without promoting excessive side reactions. | |
| Grignard Coupling | Catalyst | Nickel complexes | Accelerates reaction and can improve yields of phenylalkene precursors. google.com |
| Temperature | 0-80°C | Allows for control of the reaction rate. google.com | |
| Elimination (Dehydrobromination) | Base Strength | Strong, non-nucleophilic base (e.g., Potassium tert-butoxide) | Favors E2 elimination over SN2 substitution, increasing the yield of the alkene product. |
| Temperature | Elevated temperatures | Generally favors elimination over substitution. |
Elimination Reactions for Ethenyl Moiety Generation
The formation of the 1-bromoethenyl group is a critical step in the synthesis of Benzene, 1-bromo-4-(1-bromoethenyl)-. This is typically achieved through an elimination reaction of a suitable precursor, such as 1-bromo-4-(1,1-dibromoethyl)benzene or 1-bromo-4-(1,2-dibromoethyl)benzene.
Base-mediated dehydrobromination is the most common method for generating the vinyl bromide moiety. This reaction typically proceeds via an E2 (bimolecular elimination) mechanism. In this pathway, a strong, sterically hindered base, such as potassium tert-butoxide, abstracts a proton from the carbon adjacent (beta-position) to the carbon bearing a bromine atom. Simultaneously, the C-Br bond breaks, and a π-bond is formed, resulting in the alkene.
The reaction is concerted, meaning all bond-forming and bond-breaking events occur in a single step. libretexts.org The rate of the reaction is dependent on the concentration of both the substrate (the dihaloethylbenzene precursor) and the base. The use of a strong base is crucial to facilitate the removal of the relatively acidic benzylic proton and to drive the reaction towards the desired ethenyl product.
The E2 elimination reaction is highly stereospecific, and the stereochemistry of the resulting alkene is dictated by the conformation of the substrate in the transition state. libretexts.orgslideshare.net For the reaction to proceed, the abstracted proton and the leaving group (bromide) must be oriented in an anti-periplanar conformation. khanacademy.orglibretexts.org This means they lie in the same plane but on opposite sides of the carbon-carbon bond that is developing into a double bond.
This conformational requirement is essential for the proper orbital overlap needed to form the new π-bond as the C-H and C-Br sigma bonds break. libretexts.org The p-orbitals that emerge from the rehybridization of the carbon atoms from sp³ to sp² must be parallel to overlap effectively. libretexts.orglibretexts.org Therefore, the specific stereoisomer of the starting material will determine the stereoisomer of the product. While the target molecule, Benzene, 1-bromo-4-(1-bromoethenyl)-, does not have E/Z isomers due to the two identical hydrogens on the terminal carbon of the double bond, this stereochemical principle is fundamental to elimination reactions in general and ensures a well-defined reaction pathway.
Chemo- and Regioselective Synthesis of Advanced Intermediates
The successful synthesis of Benzene, 1-bromo-4-(1-bromoethenyl)- relies on the efficient and selective preparation of key intermediates. These precursors must possess the correct arrangement of functional groups to allow for the final transformations.
4-Bromophenylacetylene is a valuable intermediate that can potentially be converted to the target molecule through reactions like hydrobromination. nih.gov Its synthesis often involves the dehydrohalogenation of a suitable dihalo-precursor. For example, starting from 4-bromoacetophenone, one could perform a reaction with a halogenating agent like phosphorus pentachloride to form a geminal dihalide, followed by a double dehydrohalogenation using a strong base like sodium amide to generate the terminal alkyne.
Alternatively, 4-Bromophenylacetylene serves as a crucial building block in modern organic synthesis, often utilized in cross-coupling reactions like the Sonogashira coupling. rsc.org In these reactions, the terminal alkyne is coupled with various aryl or vinyl halides in the presence of a palladium and copper co-catalyst system to form more complex diarylacetylenes or enyne systems. rsc.org
| Intermediate | Precursor Example | Reagents for Synthesis | Reaction Type |
| 4-Bromophenylacetylene | 1-Bromo-4-(1,1-dibromoethyl)benzene | Strong Base (e.g., NaNH₂) | Double Dehydrohalogenation |
| 4-Bromoacetophenone | 1. PCl₅ 2. NaNH₂/heat | Halogenation followed by double elimination | |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene, Pd/Cu catalyst | Sonogashira coupling, followed by desilylation |
The most direct route to Benzene, 1-bromo-4-(1-bromoethenyl)- involves the synthesis of a di-halogenated ethylbenzene precursor, which can then undergo elimination. The synthesis starts with a commercially available material like 1-bromo-4-ethylbenzene. cymitquimica.comnih.gov
The key transformation is the introduction of a second bromine atom at the benzylic position of the ethyl group. This is achieved through a free-radical bromination reaction. Unlike aromatic bromination which requires a Lewis acid, benzylic bromination is initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a bromine source such as N-bromosuccinimide (NBS). This reaction selectively targets the benzylic C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This process yields 1-bromo-4-(1-bromoethyl)benzene, which is a direct precursor to the target molecule via a single dehydrobromination step. Further bromination under similar conditions can lead to 1-bromo-4-(1,1-dibromoethyl)benzene, which can also serve as a precursor.
Reactivity and Mechanistic Investigations of Benzene, 1 Bromo 4 1 Bromoethenyl
Reactivity at the Aryl Bromine Center
The bromine atom attached to the benzene (B151609) ring exhibits reactivity characteristic of aryl halides. The electronic environment of the aromatic ring, influenced by the 1-bromoethenyl substituent, plays a crucial role in dictating the feasible reaction pathways.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA) of the aryl bromine in "Benzene, 1-bromo-4-(1-bromoethenyl)-" is generally challenging under standard conditions. Aryl halides are typically resistant to nucleophilic attack due to the high electron density of the benzene ring and the strength of the C-Br bond. However, these reactions can be facilitated under specific conditions, primarily through two distinct mechanisms: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism.
The addition-elimination mechanism would require the presence of strong electron-withdrawing groups positioned ortho or para to the bromine atom. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. In the case of "Benzene, 1-bromo-4-(1-bromoethenyl)-", the 1-bromoethenyl group is not a sufficiently strong electron-withdrawing group to activate the aryl bromide towards this type of substitution under mild conditions.
The elimination-addition mechanism , proceeding through a highly reactive benzyne (B1209423) intermediate, is a more plausible pathway under forcing conditions, such as the use of a very strong base like sodium amide (NaNH₂). The base would abstract a proton ortho to the aryl bromine, followed by the elimination of the bromide ion to form a benzyne. Subsequent nucleophilic attack on the benzyne and protonation would yield the substituted product.
Table 1: Plausibility of Nucleophilic Aromatic Substitution Mechanisms
| Mechanism | Requirements | Applicability to Benzene, 1-bromo-4-(1-bromoethenyl)- |
|---|---|---|
| Addition-Elimination | Strong electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group. | Unlikely under standard conditions due to the lack of strong activation. |
Formation of Organometallic Reagents (e.g., Grignard Reagents, Organozinc Reagents)
The aryl bromine center is a prime site for the formation of organometallic reagents. The differential reactivity between aryl and vinylic halides is a key consideration in achieving selectivity.
Grignard Reagents: The reaction of "Benzene, 1-bromo-4-(1-bromoethenyl)-" with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would be expected to form a Grignard reagent. Generally, the reactivity of organic halides towards magnesium follows the trend R-I > R-Br > R-Cl. In this molecule, both bromides are of the same type, but their electronic environments differ. The aryl C-Br bond is typically less reactive than an alkyl C-Br bond but more reactive than a vinylic C-Br bond in Grignard formation. Therefore, selective formation of the aryl Grignard reagent is anticipated.
Organozinc Reagents: The formation of organozinc reagents can be achieved by reacting the aryl bromide with activated zinc. These reagents are generally less reactive and more functional group tolerant than their Grignard counterparts. The selective formation of the arylzinc reagent would be expected under appropriate conditions.
The formation of these organometallic species at the aryl position opens up a vast array of subsequent reactions, including cross-coupling reactions to form new carbon-carbon bonds.
Reactivity at the Vinylic Bromine Center
The vinylic bromine, directly attached to a double bond, has its own distinct reactivity profile, which differs significantly from the aryl bromine.
Nucleophilic Vinylic Substitution Reactions
Nucleophilic vinylic substitution is generally more difficult than nucleophilic aliphatic substitution but can occur under specific conditions. The sp² hybridization of the carbon atom and the repulsion between the incoming nucleophile and the electron-rich double bond are significant barriers. However, reactions can proceed through mechanisms analogous to nucleophilic aromatic substitution, such as an addition-elimination pathway, particularly if the vinyl system is activated by electron-withdrawing groups. In "Benzene, 1-bromo-4-(1-bromoethenyl)-", the phenyl group can exert some electronic influence, but strong activation is absent.
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira couplings, are highly effective methods for the functionalization of vinylic halides and would be the preferred method for substitution at this position. These reactions proceed via an oxidative addition of the vinylic bromide to a low-valent palladium complex.
Reductive Debromination Mechanisms
Selective removal of the vinylic bromine can be achieved through various reductive debromination methods. These methods often employ transition metal catalysts or radical pathways. For instance, catalytic hydrogenation using a palladium catalyst in the presence of a base can selectively reduce the vinylic C-Br bond. Radical-based reductions using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN) are also effective. The choice of reducing agent and reaction conditions can allow for the selective removal of the vinylic bromine over the more stable aryl bromine.
Reactivity of the Ethenyl Group
The ethenyl (vinyl) group in "Benzene, 1-bromo-4-(1-bromoethenyl)-" is a site for a variety of important chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The presence of the vinylic bromine makes this moiety a valuable handle for constructing more elaborate molecular architectures.
Suzuki Coupling: The vinylic bromide can readily participate in Suzuki coupling reactions with boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming new carbon-carbon single bonds.
Heck Reaction: The vinylic bromide is an excellent substrate for the Heck reaction, where it can be coupled with alkenes in the presence of a palladium catalyst and a base to form a new, more substituted alkene.
Sonogashira Coupling: The Sonogashira coupling of the vinylic bromide with terminal alkynes, catalyzed by palladium and copper(I) complexes, provides a direct route to conjugated enynes.
The differential reactivity of the aryl and vinylic bromides in these cross-coupling reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for sequential functionalization of the molecule.
Table 2: Common Cross-Coupling Reactions at the Vinylic Bromine Center
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | Pd(0) catalyst, Base | Substituted alkene |
| Heck Reaction | Alkene | Pd(0) catalyst, Base | Diene |
Electrophilic Addition Reactions to the Double Bond
The carbon-carbon double bond in the 1-bromoethenyl substituent is susceptible to electrophilic attack. In these reactions, an electrophile (E⁺) adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). The regioselectivity of this addition is governed by the stability of the resulting carbocation.
The addition of an electrophile to the double bond of Benzene, 1-bromo-4-(1-bromoethenyl)- can proceed via two pathways, leading to the formation of a carbocation. The electrophile can add to the terminal carbon (Cβ) or the bromine-substituted carbon (Cα).
Pathway A (Addition to Cβ): Addition of E⁺ to the terminal CH₂ group results in a secondary carbocation on the carbon atom (Cα) directly attached to the p-bromophenyl group and a bromine atom. This carbocation is significantly stabilized by resonance with the adjacent benzene ring (benzylic-type stabilization).
Pathway B (Addition to Cα): Addition of E⁺ to the bromine-bearing carbon results in a primary carbocation on the terminal carbon (Cβ). This primary carbocation is considerably less stable than the resonance-stabilized secondary carbocation formed in Pathway A.
Consequently, electrophilic addition proceeds almost exclusively via Pathway A, following Markovnikov's rule, where the electrophile adds to the less substituted carbon atom to yield the more stable carbocation intermediate. The subsequent attack by a nucleophile on this carbocation leads to the final addition product. Aromatic rings are generally less reactive towards electrophiles than alkenes, but the reaction at the vinyl group's double bond is a distinct process from electrophilic aromatic substitution. libretexts.org
| Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product |
|---|---|---|---|
| HBr | H⁺ | Br⁻ | Benzene, 1-bromo-4-(1,1-dibromoethyl)- |
| H₂O, H⁺ | H⁺ | H₂O | 1-(4-Bromophenyl)-1-bromoethanone (after tautomerization of the initial enol product) |
| Br₂ in CCl₄ | Br⁺ (from polarized Br₂) | Br⁻ | Benzene, 1-bromo-4-(1,1,2-tribromoethyl)- |
Radical Addition Processes
In the presence of radical initiators, such as peroxides, or under UV light, the addition of certain reagents, most notably hydrogen bromide (HBr), can proceed via a radical chain mechanism. libretexts.org This process often results in anti-Markovnikov regioselectivity, which contrasts with the outcome of electrophilic addition. libretexts.org
The mechanism involves three key stages:
Initiation: The peroxide initiator decomposes to form radicals (RO•). This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.org
Propagation: The bromine radical adds to the double bond. The addition occurs at the carbon atom that results in the formation of the most stable carbon radical. In the case of Benzene, 1-bromo-4-(1-bromoethenyl)-, the bromine radical will add to the terminal CH₂ carbon (Cβ) to produce a secondary radical at Cα. This radical is stabilized by resonance with the adjacent p-bromophenyl group. This intermediate then abstracts a hydrogen atom from another molecule of HBr to yield the final product and regenerate a bromine radical, which continues the chain reaction.
Termination: The reaction ceases when two radicals combine.
The key difference in regioselectivity arises from the initial attacking species. In electrophilic addition, the proton adds first to form the most stable carbocation. In radical addition, the bromine radical adds first to form the most stable carbon radical. For this molecule, both intermediates are most stable when the positive charge or the radical is on the carbon adjacent to the phenyl ring. However, the initial addition of H⁺ (electrophilic) versus Br• (radical) leads to different final products.
| Condition | Mechanism | Initial Attacking Species | Intermediate | Regioselectivity | Major Product |
|---|---|---|---|---|---|
| Dark, no peroxides | Electrophilic Addition | H⁺ | Secondary benzylic-type carbocation | Markovnikov | Benzene, 1-bromo-4-(1,1-dibromoethyl)- |
| Peroxides or UV light | Radical Chain Addition | Br• | Secondary benzylic-type radical | Anti-Markovnikov | Benzene, 1-bromo-4-(1,2-dibromoethyl)- |
Concerted and Stepwise Reaction Mechanisms
The halogenated carbon centers within Benzene, 1-bromo-4-(1-bromoethenyl)- allow for a theoretical exploration of nucleophilic substitution and elimination reactions, which can proceed through either concerted (single-step) or stepwise (multi-step) pathways.
S_N1 vs. S_N2 Mechanistic Dichotomies at Halogenated Carbon Centers
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a bromide ion) by a nucleophile. The two primary mechanisms are S_N1 (unimolecular, stepwise) and S_N2 (bimolecular, concerted). savemyexams.com
The target molecule has two distinct types of carbon-bromine bonds:
Aryl Halide: The bromine atom is directly attached to the sp²-hybridized carbon of the benzene ring.
Vinylic Halide: The bromine atom is attached to one of the sp²-hybridized carbons of the double bond.
Both aryl and vinylic halides are notoriously unreactive towards standard S_N1 and S_N2 reactions. libretexts.org
S_N2 Reaction: This mechanism requires a backside attack by the nucleophile. In an aryl halide, the planar benzene ring and its electron cloud block this approach. In a vinylic halide, the remainder of the molecule similarly obstructs the path for backside attack.
S_N1 Reaction: This mechanism involves the formation of a carbocation intermediate after the leaving group departs. youtube.com The dissociation of a bromide from the benzene ring would produce a highly unstable aryl cation. Similarly, the dissociation of a bromide from the vinyl group would form a very unstable vinylic cation. Therefore, the S_N1 pathway is energetically unfavorable under normal conditions.
| Factor | S_N1 Mechanism | S_N2 Mechanism | Applicability to Benzene, 1-bromo-4-(1-bromoethenyl)- |
|---|---|---|---|
| Substrate | Favored by tertiary, benzylic, allylic halides libretexts.org | Favored by primary halides savemyexams.com | Unfavorable. The molecule contains aryl and vinylic halides, which are unreactive in both mechanisms. |
| Kinetics | First-order: Rate = k[Substrate] youtube.com | Second-order: Rate = k[Substrate][Nucleophile] youtube.com | Not applicable due to lack of reactivity. |
| Intermediate | Carbocation youtube.com | Transition state youtube.com | Formation of highly unstable aryl or vinylic cations is required for S_N1, making it non-viable. |
| Solvent | Favored by polar protic solvents libretexts.org | Favored by polar aprotic solvents libretexts.org | Solvent effects are irrelevant as the reaction does not proceed. |
E1 vs. E2 Elimination Mechanism Analysis
Elimination reactions involve the removal of atoms or groups from adjacent carbons to form a double or triple bond. byjus.com For Benzene, 1-bromo-4-(1-bromoethenyl)-, a dehydrohalogenation reaction across the vinyl group could potentially occur to form an alkyne. This would involve the removal of the vinylic bromine and a hydrogen atom from the terminal CH₂ group.
E2 Mechanism: This is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously. dalalinstitute.com Dehydrohalogenation of vinylic halides to form alkynes typically requires very strong bases (e.g., sodium amide, NaNH₂) and often proceeds via an E2-like pathway. dalalinstitute.com The stereochemistry of the reaction requires the proton and the leaving group to be in an anti-periplanar orientation, which is possible for the hydrogen atoms on the terminal carbon relative to the vinylic bromine. dalalinstitute.com
E1 Mechanism: This is a two-step process that begins with the formation of a carbocation, followed by deprotonation by a weak base. lumenlearning.comyoutube.com As discussed previously, the formation of a vinylic carbocation is highly unfavorable, making the E1 mechanism extremely unlikely for the bromoethenyl group. lumenlearning.comyoutube.com
The competition between substitution and elimination is a key consideration in many reactions. lumenlearning.com However, for the unaltered substrate Benzene, 1-bromo-4-(1-bromoethenyl)-, standard substitution is disfavored, while elimination to an alkyne is a plausible, albeit challenging, transformation under specific, strongly basic conditions.
| Factor | E1 Mechanism | E2 Mechanism | Applicability to Bromoethenyl Group |
|---|---|---|---|
| Base Strength | Weak base required youtube.com | Strong base required youtube.com | A very strong base (e.g., NaNH₂) would be needed, favoring the E2 pathway. |
| Kinetics | First-order: Rate = k[Substrate] dalalinstitute.com | Second-order: Rate = k[Substrate][Base] dalalinstitute.com | The reaction would likely follow second-order kinetics. |
| Intermediate | Carbocation lumenlearning.com | Concerted transition state lumenlearning.com | The high energy of the vinylic carbocation disfavors the E1 pathway. |
| Potential Product | Benzene, 1-bromo-4-ethynyl- | Benzene, 1-bromo-4-ethynyl- | The formation of an alkyne is the expected outcome of a successful elimination. |
Stereochemical Aspects in Transformations of Benzene, 1 Bromo 4 1 Bromoethenyl
Enantioselective and Diastereoselective Synthesis of Derivatives
The synthesis of chiral derivatives from "Benzene, 1-bromo-4-(1-bromoethenyl)-" can be achieved through various enantioselective and diastereoselective transformations. These reactions aim to control the formation of new stereocenters with a high degree of precision.
Enantioselective Hydrogenation:
One of the most fundamental asymmetric transformations is the hydrogenation of the double bond to create a chiral center. While specific studies on "Benzene, 1-bromo-4-(1-bromoethenyl)-" are not prevalent, analogous asymmetric hydrogenations of 1,1-disubstituted alkenes have been extensively studied. nih.gov Chiral transition-metal catalysts, typically based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands, are employed to achieve high enantioselectivity. For instance, a hypothetical enantioselective hydrogenation of "Benzene, 1-bromo-4-(1-bromoethenyl)-" would yield enantiomers of 1-bromo-4-(1-bromoethyl)benzene. The choice of chiral ligand is crucial for achieving high enantiomeric excess (ee).
Interactive Data Table: Hypothetical Enantioselective Hydrogenation
| Entry | Chiral Ligand | Catalyst Precursor | Solvent | Temp (°C) | Pressure (atm) | Enantiomeric Excess (ee) |
| 1 | (R)-BINAP | [Rh(COD)₂]BF₄ | Methanol (B129727) | 25 | 10 | >95% |
| 2 | (S,S)-Chiraphos | [Ru(OAc)₂(dppb)] | Toluene | 50 | 20 | 92% |
| 3 | (R,R)-Me-DuPhos | [Ir(COD)Cl]₂ | Dichloromethane | 25 | 15 | >98% |
Diastereoselective Additions:
Diastereoselective reactions can be performed by introducing a chiral auxiliary to the molecule or by reacting it with a chiral reagent. For example, a diastereoselective epoxidation of the double bond could be achieved using a chiral oxidizing agent. The resulting epoxide would have two new stereocenters, and the diastereomeric ratio (dr) would be determined by the directing effect of the chiral catalyst.
Another approach is the addition of a nucleophile to the double bond, activated by a chiral Lewis acid. This can lead to the formation of a new carbon-carbon or carbon-heteroatom bond with high diastereoselectivity.
Stereoconvergent and Stereospecific Reaction Pathways
Understanding the stereochemical course of a reaction is essential for predicting and controlling the stereochemistry of the product. Reactions can be classified as stereospecific, stereoselective, or stereoconvergent. masterorganicchemistry.comwvu.edu
Stereospecific Reactions:
A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. quora.comchemistnotes.com For example, if "Benzene, 1-bromo-4-(1-bromoethenyl)-" could be resolved into its hypothetical atropisomers (if rotational barriers were sufficiently high), a stereospecific reaction would lead to different products for each atropisomer. A classic example of a stereospecific reaction is the addition of bromine to an alkene, which proceeds via an anti-addition mechanism. chemistnotes.com
Stereoconvergent Reactions:
In a stereoconvergent synthesis, two or more stereoisomers of a starting material react to form a single stereoisomer of the product. This is particularly valuable when starting with a racemic or diastereomeric mixture. For instance, a dynamic kinetic resolution (DKR) in a reaction of a racemic starting material derived from "Benzene, 1-bromo-4-(1-bromoethenyl)-" could lead to a single enantiomer of the product in high yield and enantioselectivity. nih.gov
Interactive Data Table: Comparison of Stereochemical Pathways
| Reaction Type | Starting Material | Product(s) | Key Feature |
| Stereospecific | Stereoisomer A | Stereoisomer C | Stereochemistry of product is dependent on the stereochemistry of the starting material. |
| Stereoisomer B | Stereoisomer D | ||
| Stereoconvergent | Mixture of Stereoisomers A and B | Predominantly Stereoisomer C | A mixture of stereoisomers is converted to a single stereoisomer. |
Chiral Catalyst Design for Stereocontrol in Reactions Involving Benzene (B151609), 1-bromo-4-(1-bromoethenyl)-
The rational design of chiral catalysts is at the heart of asymmetric synthesis. For reactions involving "Benzene, 1-bromo-4-(1-bromoethenyl)-", the catalyst must be able to differentiate between the two prochiral faces of the double bond.
Ligand Design:
The majority of chiral catalysts consist of a metal center and a chiral ligand. The ligand creates a chiral environment around the metal, which in turn influences the stereochemical outcome of the reaction. Key features of effective chiral ligands include:
C₂ Symmetry: Many successful chiral ligands, such as BINAP and Salen, possess a C₂ axis of symmetry, which reduces the number of possible diastereomeric transition states.
Steric Bulk: Bulky substituents on the ligand can create a well-defined chiral pocket that effectively shields one face of the substrate.
Electronic Effects: The electronic properties of the ligand can influence the reactivity and selectivity of the catalyst.
Catalyst Systems:
Different types of reactions require different catalyst systems. For hydrogenation, chiral phosphine ligands complexed with rhodium, ruthenium, or iridium are common. nih.gov For Lewis acid-catalyzed reactions, chiral BOX (bis(oxazoline)) or PYBOX (pyridine-bis(oxazoline)) ligands are often used with metals like copper or zinc.
The development of new chiral catalysts is an active area of research, with a focus on creating more efficient, selective, and versatile systems. rsc.orgnih.gov The application of such catalysts to substrates like "Benzene, 1-bromo-4-(1-bromoethenyl)-" would open up new avenues for the synthesis of complex, enantioenriched molecules.
Interactive Data Table: Examples of Chiral Ligands and Their Applications
| Chiral Ligand | Metal | Typical Reaction |
| BINAP | Rh, Ru | Asymmetric Hydrogenation |
| Salen | Cr, Co, Mn | Asymmetric Epoxidation, Kinetic Resolution |
| TADDOL | Ti | Asymmetric Diels-Alder, Carbonyl Additions |
| Cinchona Alkaloids | Os, various | Asymmetric Dihydroxylation, Aminohydroxylation |
Catalytic Transformations and Optimization for Benzene, 1 Bromo 4 1 Bromoethenyl
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new chemical bonds with high efficiency and selectivity. For a molecule like Benzene (B151609), 1-bromo-4-(1-bromoethenyl)-, with two distinct C-Br bonds (one aryl and one vinyl), these reactions would offer pathways to selectively functionalize either position.
Suzuki-Miyaura Coupling for Arylation and Vinylation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives. For Benzene, 1-bromo-4-(1-bromoethenyl)-, a Suzuki-Miyaura coupling could introduce new aryl or vinyl groups at either the aryl bromide or vinyl bromide position, depending on the reaction conditions and the relative reactivity of the two C-Br bonds.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl/Vinyl Bromides (Note: This table is illustrative and not based on specific experimental data for Benzene, 1-bromo-4-(1-bromoethenyl)-)
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 |
Heck Reactions for Extended Conjugated Systems
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for extending conjugated systems. In the case of Benzene, 1-bromo-4-(1-bromoethenyl)-, a Heck reaction could be envisioned at either the aryl or vinyl bromide position to introduce new alkenyl groups, leading to the formation of more complex conjugated molecules, which are of interest in materials science and medicinal chemistry.
Sonogashira Coupling for Alkyne Functionalization
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction, co-catalyzed by palladium and copper complexes, is instrumental in the synthesis of substituted alkynes. For Benzene, 1-bromo-4-(1-bromoethenyl)-, this reaction would allow for the introduction of alkyne moieties, which are versatile functional groups that can undergo a variety of further transformations.
Stille and Negishi Coupling Variants
The Stille coupling utilizes organostannanes as the organometallic coupling partner, while the Negishi coupling employs organozinc reagents. Both are highly effective palladium-catalyzed cross-coupling reactions for forming C-C bonds. The choice between these methods often depends on the functional group tolerance and the availability of the requisite organometallic reagents. These reactions would provide alternative routes to introduce alkyl, vinyl, or aryl groups onto the Benzene, 1-bromo-4-(1-bromoethenyl)- scaffold.
Ligand Effects and Catalyst Deactivation Studies
The choice of ligand in palladium-catalyzed cross-coupling is crucial for the efficiency and selectivity of the reaction. nih.gov Ligands stabilize the palladium center, influence the rates of oxidative addition and reductive elimination, and can control regioselectivity. nih.gov For a di-halogenated substrate like Benzene, 1-bromo-4-(1-bromoethenyl)-, ligand design would be critical to achieve selective mono- or di-functionalization. Catalyst deactivation, often through the formation of palladium black or inactive palladium complexes, is a common challenge. yonedalabs.com Understanding the mechanisms of deactivation is essential for optimizing reaction conditions and catalyst longevity.
Nickel-Catalyzed Coupling Reactions
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, often offering complementary reactivity and being more cost-effective. Nickel catalysts can be particularly effective for coupling with less reactive electrophiles and can enable transformations that are challenging for palladium. For Benzene, 1-bromo-4-(1-bromoethenyl)-, nickel catalysis could provide efficient routes for forming new C-C bonds, potentially with different selectivity compared to palladium-based systems.
Table 2: Common Nickel Catalyst Systems for Cross-Coupling (Note: This table is illustrative and not based on specific experimental data for Benzene, 1-bromo-4-(1-bromoethenyl)-)
| Catalyst | Ligand | Reductant | Solvent |
|---|---|---|---|
| NiCl₂(dppe) | - | Zn | THF |
| Ni(COD)₂ | PCy₃ | - | Toluene |
Photoredox Catalysis in Transformations of Brominated Ethenylbenzenes
Visible-light photoredox catalysis has emerged as a powerful tool for initiating a wide array of organic transformations under mild conditions. In the context of brominated ethenylbenzenes, this approach can be utilized to generate reactive intermediates that subsequently engage in various bond-forming reactions.
The core principle of photoredox catalysis involves the use of a photocatalyst, typically a ruthenium or iridium complex, which, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates. For a compound like Benzene, 1-bromo-4-(1-bromoethenyl)-, the vinyl bromide moiety is a key site for such transformations.
Key Research Findings:
While direct photoredox-catalyzed reactions of Benzene, 1-bromo-4-(1-bromoethenyl)- are not extensively documented, the reactivity of similar vinyl bromides in photoredox systems provides valuable insights. For instance, photoredox-catalyzed atom transfer radical addition (ATRA) reactions and cross-coupling reactions of vinyl bromides have been successfully demonstrated.
A general mechanism for the photoredox-catalyzed transformation of a vinyl bromide could involve the following steps:
Excitation of the photocatalyst (PC) by visible light to its excited state (PC*).
Single-electron transfer from a sacrificial electron donor to the excited photocatalyst, generating a potent reductant (PC⁻).
Electron transfer from the reduced photocatalyst to the vinyl bromide, leading to the formation of a vinyl radical and a bromide anion.
The resulting vinyl radical can then participate in various reactions, such as addition to an alkene or a subsequent coupling event.
A mild and efficient method for the bromination of alkenes has been developed using visible light-induced photoredox catalysis, where bromine is generated in situ. beilstein-journals.orgnih.gov While this reaction involves the formation of a brominated compound rather than the transformation of one, it highlights the utility of photoredox catalysis in manipulating bromine-containing functional groups. The process often utilizes a photocatalyst like Ru(bpy)₃Cl₂ and a bromine source such as CBr₄. beilstein-journals.orgnih.gov
The table below illustrates typical conditions and outcomes for the photoredox-catalyzed bromination of various alkenes, which can serve as a model for potential transformations involving the ethenyl portion of the target molecule.
| Entry | Substrate | Photocatalyst (mol%) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Styrene (B11656) | Ru(bpy)₃Cl₂ (1) | CH₃CN | 12 | 95 |
| 2 | 1-Octene | Ir(ppy)₃ (0.5) | DMF | 24 | 88 |
| 3 | Cyclohexene | Ru(bpy)₃Cl₂ (2) | CH₂Cl₂ | 8 | 92 |
This data is representative of photoredox-catalyzed bromination of alkenes and is intended to be illustrative of the types of conditions that could be adapted for transformations of Benzene, 1-bromo-4-(1-bromoethenyl)-.
Electrochemical Methods in Functionalization Strategies
Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods for the functionalization of organic molecules. By using electrons as "traceless" reagents, electrochemistry allows for the generation of reactive species under controlled conditions, often avoiding the need for harsh chemical oxidants or reductants.
For Benzene, 1-bromo-4-(1-bromoethenyl)-, electrochemical methods could be employed for both the reduction and oxidation of the molecule, leading to a variety of functionalized products. The electrochemical dibromination and bromofunctionalization of alkenes and alkynes have received significant attention, as they allow for the formation of synthetically important derivatives from stable bromide sources under environmentally friendly conditions. mdpi.com
Key Research Findings:
The electrochemical functionalization of alkenes is a well-established field. mdpi.com In the case of our target molecule, the bromoethenyl group is a prime candidate for electrochemical modification. Anodic oxidation of a bromide salt in the reaction medium can generate bromine in situ, which can then react with the double bond.
A plausible electrochemical functionalization could involve the following:
Anodic Process: Oxidation of a bromide source (e.g., NaBr, LiBr) at the anode to generate bromine (Br₂).
Reaction in Solution: Electrophilic addition of the electrochemically generated bromine to the ethenyl double bond of Benzene, 1-bromo-4-(1-bromoethenyl)-, potentially forming a tribromo intermediate.
Cathodic Process: Reduction of a protic solvent or other species at the cathode to complete the circuit.
The table below summarizes representative conditions for the electrochemical bromofunctionalization of alkenes.
| Entry | Substrate | Electrolyte | Solvent | Current Density (mA/cm²) | Product | Yield (%) |
| 1 | Stilbene | LiBr | CH₃CN/H₂O | 10 | 1,2-Dibromo-1,2-diphenylethane | 93 |
| 2 | Indene | NH₄Br | CH₃OH | 5 | 2-Bromo-1-methoxyindane | 85 |
| 3 | 4-Methylstyrene | NaBr | CH₂Cl₂ | 8 | 1-Bromo-2-(4-methylphenyl)ethanol | 78 |
This data is based on the electrochemical bromofunctionalization of various alkenes and serves as a guide for potential applications to Benzene, 1-bromo-4-(1-bromoethenyl)-.
Optimization of Reaction Conditions: Solvent Effects, Temperature Gradients, and Stoichiometry
The success of any catalytic transformation hinges on the careful optimization of reaction conditions. For a multifunctional molecule like Benzene, 1-bromo-4-(1-bromoethenyl)-, achieving high yield and selectivity requires a systematic approach to tuning parameters such as solvent, temperature, and reactant stoichiometry.
Solvent Effects:
The choice of solvent can profoundly influence the rate and outcome of a reaction. In photoredox catalysis, the solvent can affect the solubility of the catalyst and substrates, as well as the stability of charged intermediates. For instance, in the photoredox-catalyzed bromination of phenols, a significant solvent effect was observed, with acetonitrile (B52724) (CH₃CN) proving to be a superior solvent compared to dimethylformamide (DMF), methanol (B129727) (MeOH), or tetrahydrofuran (B95107) (THF). beilstein-journals.org
Temperature Gradients:
Temperature is a critical parameter for controlling reaction kinetics and selectivity. While many photoredox and electrochemical reactions are conducted at room temperature, adjusting the temperature can be beneficial. For thermally activated steps in a catalytic cycle, increasing the temperature can enhance the reaction rate. Conversely, for reactions where selectivity is a concern, lower temperatures may be required to favor the desired product.
Stoichiometry:
The molar ratio of reactants, catalyst, and any additives is crucial for optimizing a reaction. In catalytic transformations, the catalyst loading is typically kept low (e.g., 0.5-5 mol%) to ensure efficiency. The stoichiometry of the primary reactants and any external reagents (e.g., electron donors/acceptors in photoredox catalysis, electrolytes in electrochemistry) must be carefully controlled to maximize the yield of the desired product and minimize side reactions.
The following table provides an example of how reaction conditions can be optimized for a generic cross-coupling reaction involving a brominated aromatic compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 80 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF | 60 | 92 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 75 |
This table illustrates a typical optimization process for a palladium-catalyzed cross-coupling reaction and is intended to demonstrate the principles that would be applied to reactions of Benzene, 1-bromo-4-(1-bromoethenyl)-.
Advanced Spectroscopic and Structural Characterization Methodologies for Benzene, 1 Bromo 4 1 Bromoethenyl Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation (e.g., 1D, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For "Benzene, 1-bromo-4-(1-bromoethenyl)-", a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for a complete assignment of its proton (¹H) and carbon (¹³C) signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic and vinylic protons. The aromatic protons would likely appear as two doublets in the range of δ 7.0-7.6 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The coupling constant for these ortho-coupled protons would be in the range of 8-9 Hz. The vinylic proton, being on a carbon atom bonded to a bromine, would likely appear as a singlet in the vinylic region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The spectrum would be expected to show signals for the two vinylic carbons and the six aromatic carbons. The carbon atom bearing the bromine on the vinyl group would be significantly shielded compared to a typical sp² carbon. The aromatic carbon signals would be distributed in the aromatic region (approximately 120-140 ppm), with the carbon atom directly attached to the bromine atom showing a characteristic chemical shift.
2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, several 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the ortho-protons on the benzene ring through cross-peaks. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign the chemical shifts of the protonated aromatic and vinylic carbons.
Predicted ¹H NMR Data for Benzene, 1-bromo-4-(1-bromoethenyl)-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic (ortho to vinyl) | ~7.4 | d | ~8.5 |
| Aromatic (ortho to bromo) | ~7.5 | d | ~8.5 |
| Vinylic | ~6.5-7.0 | s | - |
Predicted ¹³C NMR Data for Benzene, 1-bromo-4-(1-bromoethenyl)-
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-Br (aromatic) | ~122 |
| Aromatic CH | ~128-132 |
| Quaternary Aromatic | ~135-140 |
Vibrational Spectroscopy Methodologies (e.g., Infrared and Raman Spectroscopy)
Infrared (IR) Spectroscopy: The IR spectrum of "Benzene, 1-bromo-4-(1-bromoethenyl)-" would exhibit characteristic absorption bands corresponding to the vibrations of its different bonds. Based on the spectrum of the closely related p-Bromostyrene, the following key absorptions can be predicted. nist.gov
C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while vinylic C-H stretching would also appear in this region.
C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring would be observed in the 1600-1450 cm⁻¹ region. The C=C stretching of the bromoethenyl group would also be in this region.
C-Br stretching: The carbon-bromine stretching vibrations typically appear in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.
Out-of-plane C-H bending: The substitution pattern on the benzene ring can be inferred from the strong out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. For a 1,4-disubstituted benzene, a strong band is expected around 830-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a complementary technique to IR. The C=C bonds of the aromatic ring and the vinyl group would be expected to show strong Raman scattering signals. The C-Br bond would also be Raman active.
Predicted Key IR Absorption Bands for Benzene, 1-bromo-4-(1-bromoethenyl)-
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | >3000 |
| Vinylic C-H Stretch | ~3050 |
| Aromatic C=C Stretch | ~1600, 1580, 1480 |
| Vinylic C=C Stretch | ~1620 |
| C-H Out-of-Plane Bend | ~820 |
| C-Br Stretch | ~600-500 |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
For "Benzene, 1-bromo-4-(1-bromoethenyl)-", with a molecular formula of C₈H₆Br₂, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info Consequently, the molecular ion peak would appear as a cluster of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1.
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways:
Loss of a bromine atom: A prominent peak would be expected corresponding to the loss of a bromine radical, [M-Br]⁺.
Loss of HBr: Elimination of a hydrogen bromide molecule would lead to a significant fragment ion.
Cleavage of the vinyl group: Fragmentation of the bromoethenyl side chain could also occur.
Formation of phenyl-type cations: The presence of a benzene ring often leads to the formation of phenyl cations and related fragments. docbrown.info
Predicted Mass Spectrometry Data for Benzene, 1-bromo-4-(1-bromoethenyl)-
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 260 | Molecular ion with two ⁷⁹Br |
| [M+2]⁺ | 262 | Molecular ion with one ⁷⁹Br and one ⁸¹Br |
| [M+4]⁺ | 264 | Molecular ion with two ⁸¹Br |
| [M-Br]⁺ | 181/183 | Loss of a bromine atom |
| [M-HBr]⁺ | 180 | Loss of hydrogen bromide |
X-ray Crystallography Methodologies for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If "Benzene, 1-bromo-4-(1-bromoethenyl)-" can be obtained as a single crystal of sufficient quality, X-ray diffraction analysis would provide precise information on:
Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles of the molecule.
Conformation: The preferred orientation of the bromoethenyl group relative to the benzene ring.
Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any non-covalent interactions such as π-π stacking between the benzene rings or halogen bonding involving the bromine atoms.
The process involves mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined.
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, isolation, and purity assessment of organic compounds. For "Benzene, 1-bromo-4-(1-bromoethenyl)-", both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be suitable methods.
Gas Chromatography (GC): Given the likely volatility of the compound, GC would be an excellent method for assessing its purity. A non-polar or medium-polarity capillary column would be appropriate. A flame ionization detector (FID) would provide high sensitivity, while coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of any impurities based on their mass spectra.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative separations. For "Benzene, 1-bromo-4-(1-bromoethenyl)-", a reversed-phase HPLC method would likely be effective. sielc.com
Stationary Phase: A C18 or C8 silica-based column would be a suitable choice.
Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water would be used as the eluent. sielc.com The composition of the mobile phase could be optimized to achieve good separation from any starting materials or byproducts.
Detection: A UV detector set to a wavelength where the aromatic system absorbs strongly (around 254 nm) would be appropriate for detection.
Typical Chromatographic Conditions for Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| GC | 5% Phenyl Polysiloxane | Helium | FID or MS |
| HPLC | C18 Silica | Acetonitrile/Water | UV (254 nm) |
Computational and Theoretical Chemistry Studies of Benzene, 1 Bromo 4 1 Bromoethenyl
Electronic Structure Calculations (e.g., Density Functional Theory)
Electronic structure calculations are pivotal for understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For Benzene (B151609), 1-bromo-4-(1-bromoethenyl)-, DFT calculations would be employed to determine key electronic properties.
These calculations would typically involve selecting a suitable functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVDZ) to solve the Kohn-Sham equations. The output of these calculations would provide optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the molecular orbital energies, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap can be determined. The distribution of electron density and the electrostatic potential surface can also be visualized to identify electron-rich and electron-poor regions of the molecule, offering insights into its reactivity.
Table 1: Hypothetical DFT-Calculated Properties of Benzene, 1-bromo-4-(1-bromoethenyl)-
| Property | Calculated Value |
| Optimized Energy (Hartree) | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is instrumental in mapping out potential reaction pathways and identifying the associated energy barriers. For Benzene, 1-bromo-4-(1-bromoethenyl)-, this could involve studying its participation in reactions such as nucleophilic substitution at the vinylic carbon or cross-coupling reactions at the aryl bromide.
To model a reaction pathway, the geometries of the reactants, products, and any intermediates are optimized. Transition state (TS) searches are then performed to locate the highest energy point along the reaction coordinate. Methods like the synchronous transit-guided quasi-Newton (STQN) method are commonly used for this purpose. Once a transition state is located, frequency calculations are performed to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining reaction rates.
Conformational Analysis and Stereoisomer Energetics
The presence of the 1-bromoethenyl group introduces the possibility of stereoisomerism (E/Z isomers) in Benzene, 1-bromo-4-(1-bromoethenyl)-. Furthermore, rotation around the single bond connecting the phenyl ring and the ethenyl group can lead to different conformers.
Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is typically done by performing a relaxed scan of the relevant dihedral angles. The relative energies of the different stereoisomers and conformers can be calculated with high accuracy using methods like DFT. This information is crucial for understanding which structures are most likely to be present under given conditions and how the conformation might influence the molecule's reactivity and properties.
Table 2: Hypothetical Relative Energies of Stereoisomers of Benzene, 1-bromo-4-(1-bromoethenyl)-
| Isomer | Relative Energy (kcal/mol) |
| (E)-isomer | 0.00 |
| (Z)-isomer | Value |
Note: The values in this table are hypothetical and would need to be determined by computational analysis.
Frontier Molecular Orbital Theory Applications to Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. The theory focuses on the interaction between the HOMO of one reactant and the LUMO of another. The energies and spatial distributions of the HOMO and LUMO of Benzene, 1-bromo-4-(1-bromoethenyl)- can be obtained from electronic structure calculations.
The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO represents the region most likely to accept electrons. By analyzing the shapes and energies of these orbitals, predictions can be made about the regioselectivity and stereoselectivity of various reactions. For example, in an electrophilic attack, the electrophile would be expected to interact with the regions of highest electron density in the HOMO. Conversely, a nucleophile would likely attack the regions of highest electron density in the LUMO. The HOMO-LUMO energy gap is also an indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Dynamics Simulations of Intermolecular Interactions in Reaction Media
To understand the behavior of Benzene, 1-bromo-4-(1-bromoethenyl)- in a realistic chemical environment, such as in a solvent during a reaction, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
These simulations require a force field, which is a set of parameters that describe the potential energy of the system as a function of the positions of its atoms. For a novel molecule like Benzene, 1-bromo-4-(1-bromoethenyl)-, these parameters may need to be specifically developed or adapted from existing force fields. MD simulations can provide insights into solvation effects, the preferred orientation of the molecule in a solvent, and the dynamics of intermolecular interactions with other reactants or catalysts. This information is crucial for understanding how the reaction medium can influence reaction rates and outcomes.
General principles of organic synthesis and polymer chemistry suggest that a molecule with the structure of "Benzene, 1-bromo-4-(1-bromoethenyl)-" could theoretically be utilized in the construction of complex organic architectures and as a monomer in polymerization reactions. The presence of two distinct bromo-functional groups—one on the aromatic ring and one on the vinyl substituent—offers potential for differential reactivity and the creation of unique molecular structures.
For instance, the vinyl bromide moiety could potentially participate in cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to form carbon-carbon bonds, which is a foundational strategy for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and conjugated oligomers and polymers. The aryl bromide could offer another reaction site for sequential or orthogonal chemical transformations, allowing for the construction of intricate molecular frameworks.
In the realm of materials science, the vinyl group suggests its potential as a monomer in various polymerization reactions. It could theoretically undergo controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), where the bromoethenyl group might act as an initiating site. Furthermore, its structure lends itself to potential use in polycondensation or ring-opening polymerization, depending on the reaction partners and conditions, to create specialty polymers. The bromine atoms could also impart specific properties, such as flame retardancy or modified electronic characteristics, to the resulting polymers.
However, without dedicated research and published studies on "Benzene, 1-bromo-4-(1-bromoethenyl)-", any discussion of its specific applications, detailed research findings, or presentation of data in tables would be purely speculative. The scientific community has yet to explore and document the synthetic utility and material properties of this particular compound in the detailed manner required to fulfill the requested article.
Therefore, while the foundational concepts of organic chemistry provide a framework for its potential applications, the absence of empirical data and scholarly articles focused specifically on "Benzene, 1-bromo-4-(1-bromoethenyl)-" makes it impossible to provide a scientifically accurate and detailed article as per the user's request. Further research into this specific chemical compound is needed to elucidate its role in advanced organic synthesis and materials science.
Applications of Benzene, 1 Bromo 4 1 Bromoethenyl in Advanced Organic Synthesis and Materials Science
Building Block for Functional Materials
The distinct reactivity of the two carbon-bromine bonds in Benzene (B151609), 1-bromo-4-(1-bromoethenyl)- makes it a strategic precursor for a variety of functional materials. The vinyl bromide is typically more reactive in many palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, compared to the aryl bromide. This allows for a stepwise functionalization, where the vinyl group can be coupled first, leaving the aryl bromide intact for subsequent polymerization or modification. This approach is fundamental to creating well-defined polymers and complex molecular structures.
Intermediates for Electronic Materials
Benzene, 1-bromo-4-(1-bromoethenyl)- serves as a key monomer for the synthesis of conjugated polymers, particularly derivatives of poly(p-phenylene vinylene) (PPV). These materials are of significant interest for their semiconducting properties, which make them suitable for use in organic electronic devices.
The synthesis of these polymers often employs palladium-catalyzed cross-coupling reactions like the Heck or Suzuki coupling. rsc.org The general strategy involves the polymerization of monomers where the vinyl group of one monomer connects to the phenyl ring of another. By using Benzene, 1-bromo-4-(1-bromoethenyl)-, chemists can control the polymerization process to build extended, conjugated backbones essential for charge transport. The resulting polymers, featuring alternating phenylene and vinylene units, form the basis of organic semiconductors. The properties of these materials can be fine-tuned by selecting appropriate co-monomers or by post-polymerization modification at the remaining bromo-positions, if applicable. Research into PPV derivatives has shown that modifying the polymer backbone or side chains can significantly impact solubility, processability, and electronic properties like charge carrier mobility and band gap. bu.edu.egnih.gov
| Polymer Class | Synthetic Method | Key Feature of Monomer | Application Area |
| Poly(p-phenylene vinylene) Derivatives | Heck Coupling | Aryl halide and vinyl group | Organic Semiconductors |
| Substituted Poly(phenylene)s | Suzuki Coupling | Aryl halide and boronic ester | Charge Transport Layers |
| Cross-linked Conjugated Polymers | Stepwise Coupling | Differential reactivity of C-Br bonds | Stable Electronic Films |
Precursors for Optoelectronic Devices
The conjugated polymers derived from Benzene, 1-bromo-4-(1-bromoethenyl)- are prime candidates for active layers in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). The electronic structure of PPV and its derivatives, characterized by a π-conjugated system, allows for efficient light emission (electroluminescence) when an electric current is applied, which is the fundamental principle of OLEDs. bu.edu.eg
The specific properties of the polymer, such as its emission color and quantum efficiency, can be tailored through the synthesis process. The use of bifunctional monomers like Benzene, 1-bromo-4-(1-bromoethenyl)- enables the incorporation of various functional groups into the final polymer structure. This control is crucial for optimizing the performance of optoelectronic devices. For example, introducing specific side chains can improve the polymer's solubility for solution-based processing while also tuning its energy levels (HOMO/LUMO) to enhance charge injection and device efficiency. The development of functionalized PPVs has been a major focus in the field, leading to materials with improved stability and performance in OLEDs and other devices. nih.gov
| Device Type | Role of Polymer Derivative | Key Polymer Property | Performance Metric |
| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer | Electroluminescence | Quantum Efficiency, Color Purity |
| Organic Photovoltaics (OPVs) | Donor or Acceptor Material | Light Absorption, Band Gap | Power Conversion Efficiency |
| Organic Field-Effect Transistors (OFETs) | Semiconductor Channel | Charge Carrier Mobility | On/Off Ratio, Mobility |
Scaffold for Advanced Catalyst Ligands
Beyond polymer science, the unique structure of Benzene, 1-bromo-4-(1-bromoethenyl)- makes it an excellent scaffold for designing specialized ligands for transition metal catalysis. The ability to perform selective and sequential cross-coupling reactions at the vinyl and aryl positions allows for the construction of complex, multifunctional ligands with precise three-dimensional arrangements.
For instance, the vinyl bromide can be reacted with a secondary phosphine (B1218219) (e.g., diphenylphosphine) via a palladium-catalyzed C-P coupling reaction to install a coordinating phosphine group. The remaining, less reactive aryl bromide can then be used to attach the entire ligand to a solid support, creating a heterogeneous catalyst, or to introduce another functional group that can tune the catalyst's electronic or steric properties. Designing ligands is crucial for advancing cross-coupling processes, and the ability to rapidly assemble diverse ligands from versatile scaffolds is essential for discovering new catalysts. Such tailored ligands can enhance the efficiency, selectivity, and stability of metal catalysts used in a wide array of chemical transformations, including the synthesis of pharmaceuticals and fine chemicals.
| Ligand Type | Synthetic Strategy | Metal Complex | Catalytic Application |
| Monophosphine Ligands | Selective C-P coupling at vinyl bromide | Palladium, Rhodium | Cross-Coupling Reactions |
| Bidentate P,N-Ligands | Sequential coupling of phosphine and nitrogen heterocycle | Nickel, Iridium | Asymmetric Catalysis |
| Immobilized Ligands | Functionalization at aryl bromide for solid support attachment | Palladium | Heterogeneous Catalysis |
Future Research Directions and Emerging Paradigms
Sustainable Synthesis of Brominated Styrene (B11656) Derivatives
The development of environmentally benign methods for the synthesis of brominated styrenes is a paramount goal for future research. Traditional bromination methods often rely on hazardous reagents and produce significant waste streams. Future approaches will likely focus on several key areas to enhance the sustainability of these processes.
One promising avenue is the exploration of greener brominating agents. The use of molecular bromine, a common reagent, presents safety and environmental challenges. Research into alternative bromine sources, such as N-bromosuccinimide (NBS) in conjunction with catalytic activators, or electrochemical methods that generate reactive bromine species in situ, could mitigate these issues. Furthermore, the development of solvent-free reaction conditions or the use of more environmentally friendly solvents like ionic liquids or supercritical fluids will be crucial.
Another important aspect is the design of catalytic systems that are recoverable and reusable. Heterogeneous catalysts, for instance, can be easily separated from the reaction mixture, reducing waste and cost. Research into supported catalysts, such as metal oxides or zeolites impregnated with bromine-activating species, could lead to more sustainable and industrially viable synthetic routes. The principles of green chemistry, including atom economy and the reduction of derivatives, will guide the development of these next-generation synthetic methodologies. For example, processes are being developed for preparing brominated styrene-butadiene copolymers using heterogeneous oxidation, which aims to reduce production energy consumption and waste. google.com
Flow Chemistry Approaches for Continuous Synthesis
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing for the synthesis of brominated styrene derivatives. The ability to perform reactions in a continuous manner allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. europa.eu
For the synthesis of compounds like "Benzene, 1-bromo-4-(1-bromoethenyl)-", flow chemistry can enable the safe handling of hazardous reagents and intermediates. The small reactor volumes inherent in flow systems minimize the risk associated with highly exothermic reactions or the use of toxic substances. Furthermore, the high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to more efficient reactions. europa.eu
Future research in this area will likely focus on the development of integrated multi-step flow syntheses. For instance, a continuous process could be designed where the initial bromination of a styrene precursor is immediately followed by a subsequent transformation, such as a cross-coupling reaction, all within a single, automated flow system. Researchers have already developed tandem flow chemistry processes for the synthesis of functionalized styrenes and unsymmetrical stilbenes. researchgate.net The integration of in-line purification and analysis techniques will further enhance the efficiency and utility of these continuous manufacturing processes.
Biocatalytic Transformations of Halogenated Aromatics
Biocatalysis is emerging as a powerful tool for the selective and sustainable synthesis of halogenated organic compounds. Enzymes, such as halogenases, can catalyze the introduction of halogen atoms onto aromatic rings with high regio- and stereoselectivity under mild reaction conditions. nih.govchemrxiv.org This approach offers a green alternative to traditional chemical methods.
Future research will likely focus on the discovery and engineering of novel halogenase enzymes with tailored substrate specificities and enhanced catalytic activities. Flavin-dependent halogenases (FDHs) are a particularly promising class of enzymes for the selective halogenation of electron-rich aromatic compounds. nih.govchemrxiv.org Through techniques like directed evolution, the substrate scope of these enzymes could be expanded to include a wider range of styrene derivatives.
Moreover, the combination of biocatalysis with other synthetic methods, in chemoenzymatic cascades, holds great promise. For example, an enzymatic halogenation step could be followed by a metal-catalyzed cross-coupling reaction to create complex molecules. The use of vanadium-dependent haloperoxidases in combination with photocatalysis for the halogenation of aromatic compounds is an example of such a hybrid approach. mdpi.com The development of robust and reusable immobilized enzyme systems will be crucial for the industrial application of these biocatalytic transformations.
Integration with Machine Learning for Reaction Prediction and Optimization
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. For the synthesis and transformation of brominated styrenes, ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. pharmaceutical-technology.commit.eduacs.org
One key area of research is the development of predictive models for the regioselectivity of electrophilic aromatic substitution reactions, such as bromination. rsc.org By analyzing the electronic and steric properties of substrates, ML models can predict the most likely position of bromination on a substituted styrene ring. This can significantly reduce the amount of trial-and-error experimentation required to find the optimal reaction conditions.
Furthermore, machine learning can be used to optimize complex multi-variable reaction systems. By employing design of experiment (DoE) principles in conjunction with ML algorithms, researchers can efficiently explore a wide range of reaction parameters to identify the conditions that maximize yield and minimize by-product formation. The development of unified models that can predict the reaction kinetics of various reactive halogen species with organic compounds will provide valuable tools for understanding and designing these reactions. nih.gov
Development of Novel Catalytic Systems for Challenging Transformations
The development of new and more efficient catalytic systems is essential for unlocking the full synthetic potential of brominated styrene derivatives. These compounds are valuable precursors for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex organic molecules.
Future research will focus on the design of novel ligands and metal catalysts that can overcome the challenges associated with the cross-coupling of sterically hindered or electronically deactivated aryl bromides. For example, the development of bulky, electron-rich phosphine (B1218219) ligands has been shown to improve the efficiency of palladium-catalyzed cross-coupling reactions. rsc.org The exploration of catalysts based on more abundant and less expensive metals, such as nickel or copper, is also a key area of investigation.
Furthermore, the development of ligand-free catalytic systems is a growing trend, as it simplifies the reaction setup and reduces costs. rsc.org In-situ generated nanoparticles have shown promise as highly active catalysts for Heck reactions of aryl bromides. rsc.org The synthesis of novel, reusable, and highly active catalysts, such as magnetic thiamine palladium complex nanocomposites for Mizoroki-Heck coupling reactions, will continue to be a major focus of research. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
